N-Benzoylaspartic acid

Catalog No.
S3713568
CAS No.
4915-59-7
M.F
C11H11NO5
M. Wt
237.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzoylaspartic acid

CAS Number

4915-59-7

Product Name

N-Benzoylaspartic acid

IUPAC Name

2-benzamidobutanedioic acid

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

InChI

InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17)

InChI Key

DJLTZJGULPLVOA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O

The exact mass of the compound N-Benzoylaspartic acid is 237.06372245 g/mol and the complexity rating of the compound is 309. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['334204', '227406', '28467']. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Metabolite of Benzyl Glucosinolate:

  • N-Benzoyl-L-aspartic acid is a major metabolite of benzyl glucosinolate, a compound found in various cruciferous vegetables like broccoli, cabbage, and Brussels sprouts []. These glucosinolates break down into various products upon consumption or tissue damage, with N-benzoyl-L-aspartic acid being one of the key resulting molecules []. Research on glucosinolates and their metabolites is ongoing to understand their potential health benefits and biological effects [].

Peptide/Protein Modification:

  • The specific structure of N-benzoylaspartic acid allows it to be used for the modification of peptides and proteins []. This can be useful in research settings for studying protein function, stability, or interactions with other molecules. More research is needed to fully explore the potential of N-Benzoylaspartic acid in this field [].

Studies on Racemization:

  • N-Benzoyl-DL-aspartic acid has been used in research investigating racemization, a process where a chiral molecule (one with a non-superimposable mirror image) converts to its racemic mixture (containing both mirror images). Studies have shown that N-Benzoyl-DL-aspartic acid exhibits resistance to racemization under specific conditions, suggesting potential applications in the design of stable chiral molecules.

N-Benzoylaspartic acid, also known as N-benzoyl-L-aspartic acid, is an organic compound classified as a derivative of the amino acid aspartic acid. Its chemical formula is C₁₁H₁₁NO₅, and it features a benzoyl group attached to the nitrogen atom of the aspartic acid structure. This compound is of significant interest in both organic chemistry and biochemistry due to its unique properties and potential applications.

, particularly hydrolysis and solvolysis. In the presence of dilute mineral acids, N-benzoylaspartic acid can hydrolyze to yield aspartic acid and benzoic acid. The rate of this reaction has been studied, providing first-order rate constants that characterize the kinetics involved in the hydrolysis process . Additionally, N-benzoylaspartic acid can undergo solvolysis in alcohols, leading to similar products under specific conditions .

N-Benzoylaspartic acid can be synthesized through several methods, including:

  • Direct Benzoylation: The most common method involves the direct reaction of aspartic acid with benzoyl chloride or benzoyl anhydride under basic conditions. This method typically requires an organic solvent and a base such as pyridine to facilitate the reaction.
  • Purification Techniques: After synthesis, purification may be achieved through recrystallization or extraction methods that separate N-benzoylaspartic acid from by-products such as benzoic acid .

N-Benzoylaspartic acid serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its derivatives are utilized in various biochemical applications, including enzyme inhibitors and metabolic modulators. Furthermore, it has potential uses in drug formulation due to its ability to interact with biological systems .

N-Benzoylaspartic acid shares structural similarities with several other compounds derived from amino acids. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityKey Properties/Uses
N-Acetylaspartic AcidAcetyl group instead of benzoylNeuroprotective effects; involved in energy metabolism
N-PhenylasparaginePhenyl group instead of benzoylPotential antitumor properties; used in peptide synthesis
BenzylasparagineBenzyl group instead of benzoylUsed in organic synthesis; exhibits different solubility properties
L-Aspartic AcidBase structure without modificationEssential amino acid; involved in protein synthesis

N-Benzoylaspartic acid is unique due to its specific benzoyl modification, which alters its reactivity and biological interactions compared to these similar compounds. This modification enhances its utility in synthetic chemistry and potential therapeutic applications.

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

237.06372245 g/mol

Monoisotopic Mass

237.06372245 g/mol

Heavy Atom Count

17

Melting Point

171-173°C

Dates

Last modified: 07-27-2023

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